

# (-)-Albine: A Technical Guide to its Classification, Properties, and Analysis within Quinolizidine Alkaloids

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## Compound of Interest

Compound Name: (-)-Albine

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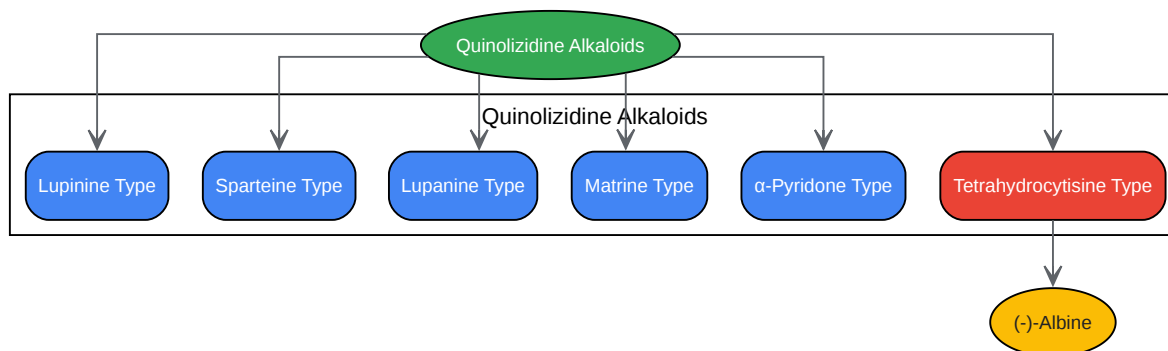
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(-)-albine**, a tetracyclic quinolizidine alkaloid predominantly found in plants of the *Lupinus* genus. This document details its structural classification, physicochemical and spectroscopic properties, and outlines comprehensive experimental protocols for its isolation and characterization. Furthermore, it visualizes key biochemical and experimental workflows to facilitate a deeper understanding of this complex natural product.

## Classification of (-)-Albine

**(-)-Albine** belongs to the extensive family of quinolizidine alkaloids (QAs), which are characterized by a core structure derived from a 1-azabicyclo[4.4.0]decane moiety.<sup>[1]</sup> These alkaloids are biosynthesized from the amino acid L-lysine.<sup>[1]</sup> The quinolizidine alkaloid family is diverse, with over 200 known compounds classified into several structural types.<sup>[2][3]</sup>

**(-)-Albine** is a tetracyclic quinolizidine alkaloid. More specifically, it can be categorized within the tetrahydrocytisine-type alkaloids. This classification is based on the presence of a carbonyl group at the C-4 position within ring A, which forms a distinctive cyclohexenone moiety.<sup>[1]</sup> This feature distinguishes it from other major QA classes like the lupanine or sparteine types.



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**Figure 1:** Classification of **(-)-Albine**.

## Quantitative Data

This section summarizes the key physicochemical and spectroscopic properties of **(-)-albine**. While comprehensive experimental spectral data is not readily available in public literature, expected values based on its chemical structure are provided for reference.

## Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O	[4]
Molecular Weight	232.32 g/mol	[4]
Exact Mass	232.157563266 Da	[4]
IUPAC Name	(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0 <sup>2,7</sup> ]tridec-5-en-4-one	[4]
XLogP3	1.3	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	2	[4]
Rotatable Bond Count	1	[4]

## Spectroscopic Data (Expected)

The following tables outline the expected spectroscopic features for **(-)-albine** based on its known structure.

Table 2.2.1: Expected <sup>13</sup>C NMR Chemical Shifts

Carbon Type	Expected Chemical Shift (ppm)
Carbonyl (C=O)	190 - 210
Olefinic (C=C)	120 - 160
Aliphatic C-N	40 - 65
Aliphatic C-C	10 - 50

Table 2.2.2: Expected <sup>1</sup>H NMR Chemical Shifts

Proton Type	Expected Chemical Shift (ppm)
Olefinic (=C-H)	5.0 - 6.5
Allylic (C=C-C-H)	1.8 - 2.5
Aliphatic (C-H adjacent to N)	2.2 - 3.5
Aliphatic (C-H not adjacent to heteroatom)	0.8 - 2.0

Table 2.2.3: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch (sp <sup>2</sup> )	3010 - 3100	Medium
C-H Stretch (sp <sup>3</sup> )	2850 - 2960	Strong
C=O Stretch ( $\alpha,\beta$ -unsaturated)	1650 - 1685	Strong
C=C Stretch	1600 - 1680	Medium

Table 2.2.4: Expected Mass Spectrometry (MS) Fragmentation

Fragmentation Process	Expected m/z values of Fragments
Molecular Ion [M] <sup>+</sup>	232
$\alpha$ -cleavage adjacent to N11	Loss of allyl radical (C <sub>3</sub> H <sub>5</sub> •), leading to a fragment at m/z 191.
$\alpha$ -cleavage adjacent to N7	Cleavage of bonds C6-C7 or C8-C7.
Retro-Diels-Alder	Cleavage of the cyclohexenone ring, though less common for this specific ring system.

## Biological Activity

While specific cytotoxic or antimicrobial data for pure **(-)-albine** is limited, extracts from *Lupinus albus*, which contain a mixture of alkaloids including albine, have demonstrated biological activity.

Table 2.3.1: Antimicrobial Activity of *Lupinus albus* Seed Extracts

Extract Type	Target Microorganism	MIC (mg/mL)	Reference(s)
Ethanollic Extract	<i>S. aureus</i>	5 - 20	<a href="#">[1]</a>
Ethanollic Extract	<i>E. coli</i>	5 - 20	<a href="#">[1]</a>
Methanollic Extract	<i>S. aureus</i>	5 - 20	<a href="#">[1]</a>
Methanollic Extract	<i>E. coli</i>	5 - 20	<a href="#">[1]</a>
Total Alkaloid Extract	<i>K. pneumoniae</i>	≤ 0.1	<a href="#">[5]</a>
Total Alkaloid Extract	<i>P. aeruginosa</i>	0.1 - 0.5	<a href="#">[5]</a>

## Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and structural elucidation of **(-)-albine** from its natural source, *Lupinus albus* seeds.

### Isolation and Purification of (-)-Albine

This protocol is a synthesized methodology based on standard practices for quinolizidine alkaloid extraction.

Objective: To isolate and purify **(-)-albine** from dried *Lupinus albus* seeds.

Materials:

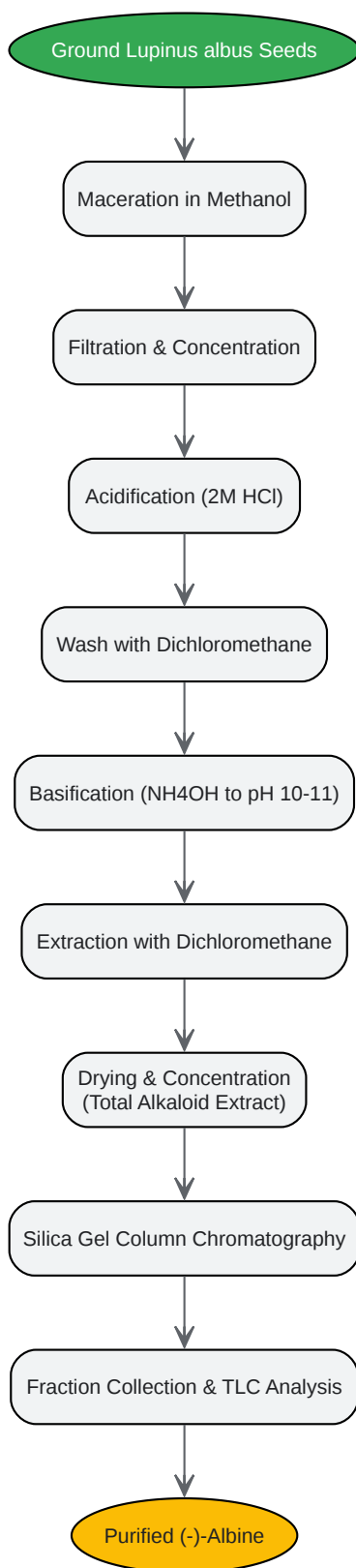
- Dried, finely ground *Lupinus albus* seeds
- Methanol
- Hydrochloric acid (HCl), 2 M

- Ammonium hydroxide ( $\text{NH}_4\text{OH}$ ), concentrated
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvent system for column chromatography (e.g., gradient of methanol in dichloromethane)
- Rotary evaporator
- Glassware (beakers, flasks, separatory funnel)
- pH meter or pH paper
- Chromatography column

Procedure:

- Extraction:
  1. Macerate 100 g of finely ground *Lupinus albus* seeds in 500 mL of methanol for 48 hours at room temperature with occasional stirring.
  2. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
- Acid-Base Extraction:
  1. Resuspend the crude extract in 200 mL of 2 M HCl.
  2. Transfer the acidic solution to a separatory funnel and wash three times with 100 mL of dichloromethane to remove neutral and weakly basic compounds. Discard the organic layers.
  3. Adjust the pH of the aqueous layer to 10-11 by the slow addition of concentrated ammonium hydroxide. Monitor the pH carefully.

4. Extract the now basic aqueous solution three times with 150 mL of dichloromethane.
  5. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the total alkaloid extract.
- Chromatographic Purification:
    1. Prepare a silica gel column packed in dichloromethane.
    2. Dissolve the total alkaloid extract in a minimal amount of dichloromethane and load it onto the column.
    3. Elute the column with a gradient solvent system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 0.5% increments).
    4. Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., Dragendorff's reagent).
    5. Combine fractions containing the compound corresponding to the R<sub>f</sub> value of **(-)-albine**.
    6. Evaporate the solvent from the combined fractions to yield purified **(-)-albine**.



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**Figure 2:** Workflow for the isolation of (-)-Albine.

## Structural Elucidation

Objective: To confirm the structure of the isolated compound as **(-)-albine** using spectroscopic methods.

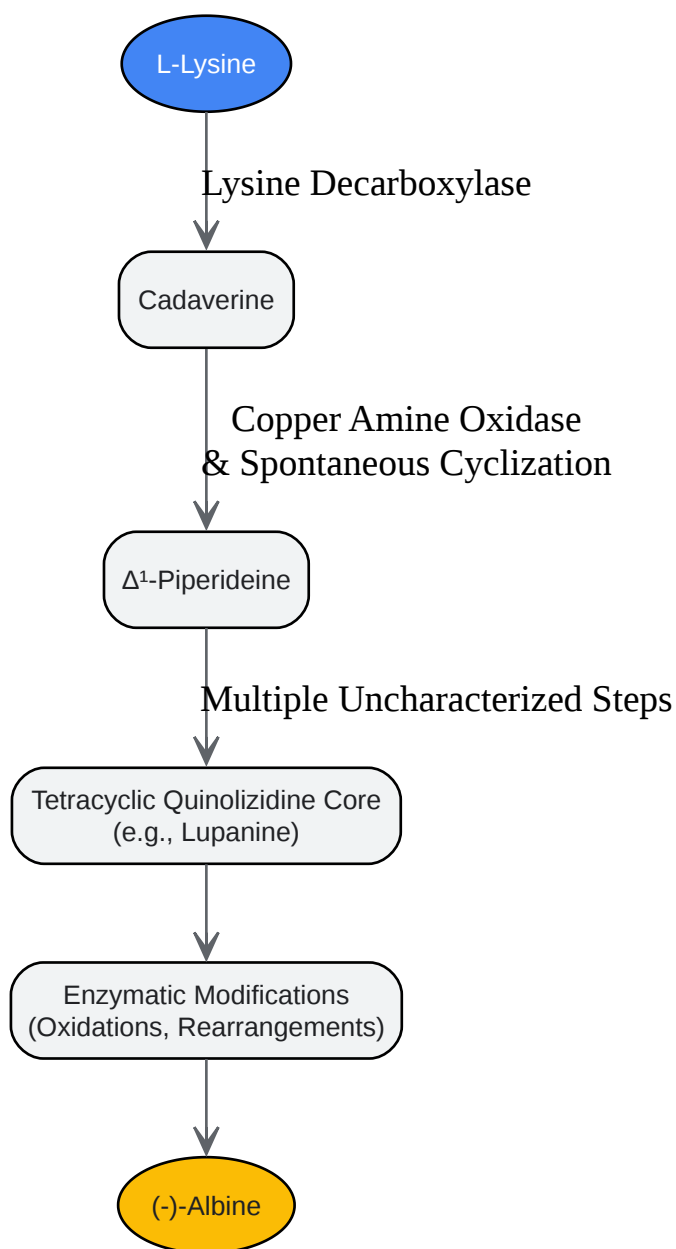
Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or MeOD).
  - Acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
  - <sup>1</sup>H NMR: Confirm the presence of olefinic, allylic, and aliphatic protons. Analyze splitting patterns to determine proton-proton coupling relationships.
  - <sup>13</sup>C NMR: Identify the carbonyl, olefinic, and various aliphatic carbon signals.
  - 2D NMR: Use COSY to establish H-H correlations, HSQC to link protons to their directly attached carbons, and HMBC to identify long-range H-C correlations, which is crucial for assembling the tetracyclic ring system.
- Infrared (IR) Spectroscopy:
  - Prepare a sample of the purified compound (e.g., as a thin film on a salt plate or as a KBr pellet).
  - Acquire the IR spectrum.
  - Identify characteristic absorption bands for the key functional groups: N-H, C=O (α,β-unsaturated), C=C, and C-H (sp<sup>2</sup> and sp<sup>3</sup>).
- Mass Spectrometry (MS):
  - Introduce a sample of the purified compound into a mass spectrometer (e.g., using electrospray ionization - ESI).

- Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition ( $C_{14}H_{20}N_2O$ ).
- Perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting pattern to corroborate the proposed structure, looking for characteristic losses such as the allyl group.

## Biosynthesis of (-)-Albine

The biosynthesis of all quinolizidine alkaloids begins with the amino acid L-lysine. The pathway to the core tetracyclic structure is complex and not all enzymatic steps have been fully characterized. The initial steps involve the decarboxylation of lysine to cadaverine, followed by oxidative deamination and cyclization to form a  $\Delta^1$ -piperideine Schiff base. Three molecules of  $\Delta^1$ -piperideine are believed to be the precursors to the tetracyclic quinolizidine skeleton, such as that found in lupanine. Further enzymatic modifications, including oxidations and rearrangements, are thought to lead to the diverse range of quinolizidine alkaloids, including **(-)-albine**. The specific enzymes responsible for the formation of the  $\alpha,\beta$ -unsaturated ketone system in **(-)-albine** are still under investigation.



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**Figure 3:** Simplified biosynthesis of (-)-Albine.

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